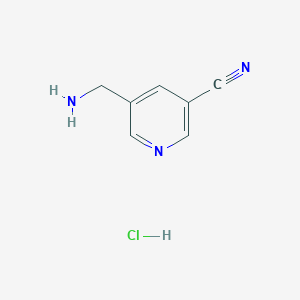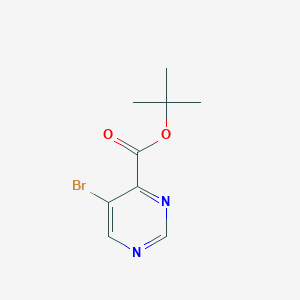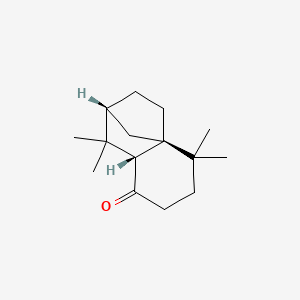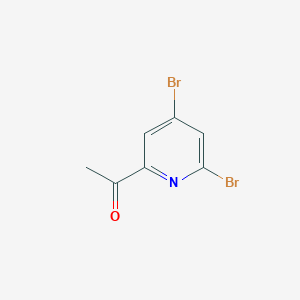
3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride is a chemical compound characterized by its trifluoromethyl group and amino functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of 3-Amino-1,1,1-trifluorobutan-2-one: This involves the reaction of 3-amino-1,1,1-trifluorobutan-2-one with water under acidic conditions.
Reduction of 3-Nitro-1,1,1-trifluorobutan-2-one: This method involves the reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of reactors, distillation, and crystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amines and other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the amino group allows for further functionalization and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1,1,1-trifluoropropan-2-ol: This compound is structurally similar but lacks the ketone functionality.
3-Amino-1,1,1-trifluorobutan-2-ol: This compound has a hydroxyl group instead of a ketone group.
Uniqueness: 3-Amino-1,1,1-trifluorobutan-2-one hydrate hydrochloride is unique due to its combination of trifluoromethyl and amino groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-one;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH.H2O/c1-2(8)3(9)4(5,6)7;;/h2H,8H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUIZYKHPEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(F)(F)F)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8052681.png)


![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B8052718.png)
![4-Chlorothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8052721.png)
![5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8052727.png)





